molecular formula C14H14F3NO B3118503 2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone CAS No. 239478-38-7

2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone

Cat. No.: B3118503
CAS No.: 239478-38-7
M. Wt: 269.26 g/mol
InChI Key: ABAGZEWUVJVUHM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone is a fluorinated ketone derivative featuring a cyclopentenyl scaffold substituted with a 4-methylanilino group and a trifluoroacetyl moiety.

Properties

IUPAC Name

2,2,2-trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO/c1-9-5-7-10(8-6-9)18-12-4-2-3-11(12)13(19)14(15,16)17/h5-8,18H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAGZEWUVJVUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(CCC2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews available data on its biological activity, including structure-activity relationships (SAR), cytotoxicity, and mechanisms of action.

  • Molecular Formula : C14H14F3NO
  • Molecular Weight : 269.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : 239478-38-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

Cytotoxicity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced cytotoxicity due to their ability to interact favorably with biological targets. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)
Compound AHepG26.29
Compound BHCT-1162.44
2,2,2-Trifluoro-1-[...]TBDTBD

The specific cytotoxicity of 2,2,2-Trifluoro-1-[...] against different cell lines remains to be fully characterized.

The trifluoromethyl moiety in the structure is believed to enhance lipophilicity and improve the compound's ability to penetrate cellular membranes. This may facilitate interactions with DNA and other cellular components, leading to increased cytotoxic effects.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the introduction of bulky groups like the methylaniline moiety can influence the biological activity of related compounds significantly. The presence of trifluoromethyl groups has been linked to improved binding affinity and selectivity for biological targets.

Comparative Analysis

A comparative analysis with other trifluoromethyl-containing compounds reveals trends in efficacy based on structural modifications:

Structural FeatureEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and binding affinity
Bulky Amino SubstituentsCan reduce cytotoxicity depending on steric hindrance

Case Studies

Several case studies have highlighted the importance of trifluoromethyl substitutions in enhancing the pharmacological profiles of compounds:

  • Study on Triazoloquinazolines : Compounds with trifluoromethyl substitutions demonstrated improved cytotoxicity against HepG2 and HCT-116 cell lines compared to their non-fluorinated counterparts .
  • Topoisomerase II Inhibition : The compound has been evaluated for its inhibitory effects on topoisomerase II, a critical target in cancer therapy. Compounds similar to 2,2,2-Trifluoro-1-[...] have shown varying degrees of inhibition, suggesting potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoroacetyl Groups

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
  • Structure: Lacks the cyclopentenyl-anilino system but retains the trifluoroacetyl group attached to an aromatic ring.
  • Synthesis : Prepared via Fries rearrangement of phenyl trifluoroacetate (42% yield) .
  • Physical Properties : Boiling point 92°C; characterized by ¹H NMR and IR spectroscopy .
  • Key Difference: The hydroxyl group enhances solubility in polar solvents, unlike the hydrophobic 4-methylanilino group in the target compound.
1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone
  • Structure: Features a trifluoroacetyl group linked to a biphenyl system with an aminoanilino substituent.
  • Crystal Structure : Dihedral angle of 70.84° between aromatic rings; stabilized by N–H···O and N–H···F interactions .
  • Synthesis: Pd-catalyzed coupling of 1-(4-chlorophenyl)-2,2,2-trifluoroethanone with 2-nitroaniline .

Cyclopentenyl and Anilino Derivatives

2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone
  • Structure: Cyclopentylamino and fluorophenyl groups replace the cyclopentenyl and 4-methylanilino moieties.
  • Properties : Supplier data indicate applications in high-throughput synthesis pipelines; structural flexibility may enhance binding in pharmacological contexts .
  • Key Difference : The fluorine atom vs. methyl group alters electronic effects (e.g., dipole moments) and steric bulk.
2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone
  • Structure : Trifluoroacetyl group attached to an indole ring.
  • Bioactivity : Demonstrates anticancer activity due to hydrophobic trifluoromethyl interactions with cellular targets .
  • Comparison: The indole system’s π-π stacking capability contrasts with the cyclopentenyl-anilino system’s conformational flexibility.
Table 1: Comparative Data for Selected Analogues
Compound Name Molecular Formula Key Substituents Melting Point/Boiling Point Bioactivity Reference
Target Compound C₁₄H₁₃F₃NO Cyclopentenyl, 4-methylanilino N/A Under investigation N/A
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone C₈H₅F₃O₂ 4-Hydroxyphenyl 92°C (b.p.) Synthetic intermediate
1-[4-(2-Aminoanilino)phenyl]-trifluoroethanone C₁₄H₁₂F₃N₂O Biphenyl, aminoanilino N/A Charge-transfer properties
2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone C₁₀H₆F₃NO Indole N/A Anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone

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